molecular formula C14H21NO2 B2751837 Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate CAS No. 2287335-52-6

Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate

Cat. No.: B2751837
CAS No.: 2287335-52-6
M. Wt: 235.327
InChI Key: DMKTUWFUHRLPRB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate is an organic compound with the molecular formula C14H21NO2. It is a derivative of propanoic acid and contains a tert-butyl ester group, which is known for its bulky nature and stability. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-(aminomethyl)phenyl]propanoate typically involves the esterification of 2-[3-(aminomethyl)phenyl]propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or solid acid resins can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality tert-butyl esters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(aminomethyl)phenyl]propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active propanoic acid derivative. This hydrolysis can be catalyzed by esterases, enzymes that are abundant in biological tissues.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but contains a carbamate group instead of an ester.

    Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate: Contains a trifluoromethyl group, which imparts different chemical properties.

Uniqueness

Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate is unique due to its specific combination of a tert-butyl ester and an aminomethyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(13(16)17-14(2,3)4)12-7-5-6-11(8-12)9-15/h5-8,10H,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKTUWFUHRLPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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